![molecular formula C20H23FN4O5S B6526200 N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide CAS No. 904827-45-8](/img/structure/B6526200.png)

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

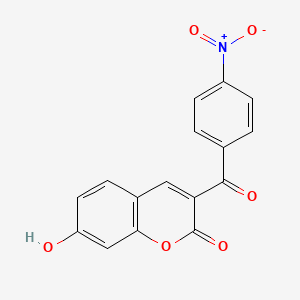

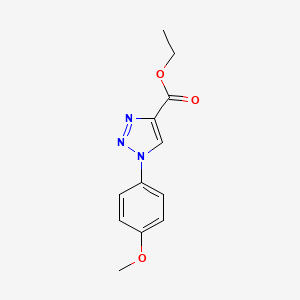

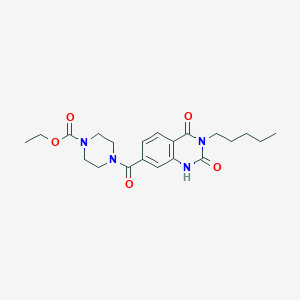

“N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide” is a chemical compound with the molecular formula C20H23FN4O5S . It is a derivative of piperazine, a heterocyclic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. These include a piperazine ring, a sulfonyl group, a nitro group, and a fluorophenyl group . The presence of these groups can significantly influence the compound’s physical and chemical properties, as well as its biological activity.Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

This compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . This can have downstream effects on various biochemical pathways, including those involved in cell proliferation and apoptosis.

Pharmacokinetics

Similar compounds have been shown to exhibit high brain uptake and stability, suggesting potential bioavailability

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on ENTs . By inhibiting these transporters, the compound can potentially disrupt nucleotide synthesis and adenosine regulation, affecting cellular processes such as cell growth and apoptosis .

Analyse Biochimique

Biochemical Properties

The piperazine template of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide forms the molecular backbone and provides potent and selective neurological ligands . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been found to inhibit Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Cellular Effects

This compound has shown to influence cell function significantly. It affects various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit ENTs, which can impact the transport of nucleosides across the cell membrane, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been found to inhibit ENTs more selectively towards ENT2 than ENT1 .

Temporal Effects in Laboratory Settings

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels . For instance, it inhibits ENTs, which are involved in the transport of nucleosides, a crucial part of nucleotide synthesis pathways .

Propriétés

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O5S/c1-15-16(5-4-8-18(15)25(27)28)20(26)22-9-14-31(29,30)24-12-10-23(11-13-24)19-7-3-2-6-17(19)21/h2-8H,9-14H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEDGXZWYCIATG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride](/img/structure/B6526125.png)

![ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6526141.png)

![N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxynaphthalene-2-carboxamide hydrochloride](/img/structure/B6526146.png)

![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride](/img/structure/B6526147.png)

![N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526148.png)

![N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526150.png)

![N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526156.png)

![ethyl 6-ethyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6526162.png)

![N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide hydrochloride](/img/structure/B6526167.png)

![ethyl 6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6526184.png)

![2-[3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6526205.png)